molecular formula C18H17N3O4 B2372142 Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate CAS No. 2319635-90-8

Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate

Cat. No.: B2372142
CAS No.: 2319635-90-8
M. Wt: 339.351
InChI Key: KZSNYXIATDKUCX-UHFFFAOYSA-N
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Description

“Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate” is a complex organic compound. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Antiproliferative Effect

A study by Kumar et al. (2014) explores the synthesis and antiproliferative effects of 2, 3 disubstituted 4-thiazolidinone analogues, including a compound similar in structure to "Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate," on human leukemic cells. This research indicates potent cytotoxic activity against Nalm6, K562, and Jurkat cells, confirming the compound's potential in cancer therapy through inducing cell death (Kothanahally S Sharath Kumar et al., 2014).

Coordination Polymers and Antiferromagnetic Exchange

Research by Martin et al. (2008) presents a chiral coordination polymer featuring aesthetic self-catenated structures with potential implications in materials science. Although the study does not directly involve "this compound," it highlights the diverse applications of related chemical structures in developing novel materials with unique properties, including antiferromagnetic exchange within clusters (David P. Martin et al., 2008).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Gong et al. (2010) investigate the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study reveals insights into the metabolic pathways of similar compounds, underlining the significance of understanding metabolic profiles for optimizing therapeutic efficacy and safety (Aishen Gong et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the growth ofMycobacterium tuberculosis H37Ra . This suggests that Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate may interact with its targets in a way that inhibits their growth or function.

Biochemical Pathways

Given the potential anti-tubercular activity of similar compounds , it’s plausible that this compound may affect pathways related to the growth and proliferation of Mycobacterium tuberculosis H37Ra .

Result of Action

Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may have similar effects.

Properties

IUPAC Name

methyl 4-(3-oxo-4-pyridin-2-ylpiperazine-1-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-10-11-21(16(22)12-20)15-4-2-3-9-19-15/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNYXIATDKUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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